molecular formula C16H16N2O3 B6128175 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide

货号 B6128175
分子量: 284.31 g/mol
InChI 键: NUYLKSFUKNADCH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is a neurotransmitter that plays a crucial role in the central nervous system, and the inhibition of GABA transaminase leads to an increase in GABA levels in the brain. CPP-115 has shown promising results in preclinical studies for the treatment of various neurological disorders, such as epilepsy, addiction, and anxiety.

作用机制

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide increases the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission can help to reduce seizure activity and anxiety, as well as reduce the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
The increase in GABA levels in the brain as a result of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide treatment has been shown to have a number of biochemical and physiological effects. These effects include an increase in GABAergic neurotransmission, a decrease in glutamatergic neurotransmission, and a reduction in the release of dopamine in the brain. These effects are thought to contribute to the therapeutic effects of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide in various neurological disorders.

实验室实验的优点和局限性

One of the main advantages of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide is its high selectivity for GABA transaminase, which reduces the likelihood of off-target effects. In addition, N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide has shown good pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for clinical development. However, one of the limitations of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide is its poor solubility, which can make it difficult to work with in the lab.

未来方向

There are several potential future directions for research on N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide. One area of interest is the development of more potent and selective inhibitors of GABA transaminase, which could lead to improved therapeutic outcomes. Another area of interest is the investigation of the effects of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which could have implications for the treatment of mood disorders. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide in humans.

合成方法

The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide involves the reaction of 2-methyl-3-nitrobenzoic acid with cyclopropylamine, followed by reduction of the nitro group to an amine. The resulting amine is then reacted with furan-2-carboxylic acid chloride to obtain N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide.

科学研究应用

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide has been extensively studied in preclinical models for its potential therapeutic applications. In animal models of epilepsy, N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide has been shown to reduce seizure activity and increase seizure threshold. It has also been shown to reduce cocaine and nicotine self-administration in animal models of addiction. In addition, N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-furamide has shown anxiolytic effects in animal models of anxiety.

属性

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-12(17-15(19)11-7-8-11)4-2-5-13(10)18-16(20)14-6-3-9-21-14/h2-6,9,11H,7-8H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYLKSFUKNADCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。